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molecular formula C14H14FN3O B8341418 1-(4-Amino-2-methylphenyl)-3-(3-fluorophenyl)urea

1-(4-Amino-2-methylphenyl)-3-(3-fluorophenyl)urea

Cat. No. B8341418
M. Wt: 259.28 g/mol
InChI Key: MSMBZWSVPKOYEP-UHFFFAOYSA-N
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Patent
US08110572B2

Procedure details

A solution of EXAMPLE 100A (1.28 g, 4.43 mmol) in 12 mL of N,N-dimethylformamide was degassed and hydrogenated under an atmosphere of hydrogen (balloon) in the presence of catalytic amount of 10% Pd on carbon for 24 hours. The mixture was filtered and the filtrate was extracted with ethyl acetate. The organic extract was washed with brine, dried with MgSO4 and concentrated to provide EXAMPLE 100B. MS (ESI(+)) m/e 260 (M+H)+.
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([NH:8][C:9]([NH:11][C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][C:13]=2[CH3:21])=[O:10])[CH:5]=[CH:6][CH:7]=1.[H][H]>CN(C)C=O.[Pd]>[NH2:18][C:15]1[CH:16]=[CH:17][C:12]([NH:11][C:9]([NH:8][C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=2)=[O:10])=[C:13]([CH3:21])[CH:14]=1

Inputs

Step One
Name
Quantity
1.28 g
Type
reactant
Smiles
FC=1C=C(C=CC1)NC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
12 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide EXAMPLE 100B

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(C=C1)NC(=O)NC1=CC(=CC=C1)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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